

Comprehensive Characterization Guide: 2-(4-Fluorophenyl)-2-(piperidin-1-yl)acetamide

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 2-(4-Fluorophenyl)-2-piperidin-1-ylacetamide

CAS No.: 1119450-95-1

Cat. No.: B1293025

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Executive Summary & Molecule Profile

Target Molecule: 2-(4-Fluorophenyl)-2-(piperidin-1-yl)acetamide Chemical Class:

-Amino Acetamide / Fluorinated Phenylpiperidine Scaffold Molecular Formula:

Exact Mass: 236.1325 Da^[1]

This guide provides a definitive protocol for the structural elucidation and purity profiling of 2-(4-Fluorophenyl)-2-(piperidin-1-yl)acetamide. This compound represents a critical scaffold in medicinal chemistry, often serving as a precursor for psychoactive agents (e.g., substituted phenidates) or antimicrobial ligands.^[2] Its characterization requires addressing specific analytical challenges: the basicity of the tertiary piperidine nitrogen, the spin-spin coupling introduced by the fluorine atom, and the potential for enantiomeric separation at the

-carbon.

Structural Confirmation: NMR Spectroscopy

Objective: Unequivocal structural assignment using 1D and 2D NMR. The presence of the fluorine atom provides a unique diagnostic handle via spin-spin coupling (

and

).

Experimental Protocol

- Solvent: DMSO-

(Preferred for solubility and amide proton exchange rates) or CDCl₃

.

- Concentration: 10–15 mg in 0.6 mL solvent.
- Instrument: 400 MHz or higher.

A. H NMR (Proton) Analysis

The spectrum will exhibit distinct regions.[3] Note the splitting patterns caused by

F.[4]

Chemical Shift (ppm)	Multiplicity	Integration	Assignment	Mechanistic Insight
7.40 – 7.55	dd (Doublet of Doublets)	2H	Ar-H (meta to F)	Coupled to F (Hz) and ortho-H.
7.10 – 7.25	t (Triplet-like)	2H	Ar-H (ortho to F)	Large coupling often collapses this into a pseudo-triplet.
7.00 & 7.40	Broad Singlets	1H each	-NH (Amide)	Non-equivalent due to restricted rotation of the C-N bond (distinct in DMSO).
3.85	Singlet	1H	-CH	Diagnostic methine proton. Shift confirms electron-withdrawing amide and phenyl ring.
2.30 – 2.45	Multiplet	4H	Piperidine N-CH	Deshielded by proximity to the tertiary nitrogen.
1.45 – 1.60	Multiplet	4H	Piperidine -CH	Central ring protons.
1.30 – 1.45	Multiplet	2H	Piperidine	Furthest from the nitrogen.

-CH

B. C NMR & F NMR

The

C spectrum is critical for observing the C-F coupling constants, which serve as a "fingerprint" for the 4-fluorophenyl moiety.

- F NMR: Single peak around -115 ppm (referenced to CFCI
).
- C Coupling Pattern:
 - C-F (ipso): ~162 ppm (Doublet,
Hz).
 - C-Ar (ortho): ~115 ppm (Doublet,
Hz).
 - C-Ar (meta): ~130 ppm (Doublet,
Hz).
 - Amide C=O: ~172 ppm (Singlet).

Purity & Identity: UHPLC-MS/MS Protocol

Objective: Determine purity and confirm molecular weight. The basic piperidine nitrogen necessitates pH control to prevent peak tailing.

Method Parameters

- Column: C18 Charged Surface Hybrid (CSH) or equivalent (e.g., Waters XSelect CSH C18, 2.1 x 100 mm, 2.5 μ m). Why: CSH columns provide superior peak shape for basic compounds under acidic conditions.

- Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Flow Rate: 0.4 mL/min.
- Detection: UV at 254 nm (aromatic) and 210 nm (amide).
- MS Mode: ESI Positive (+).[5]

Gradient Table

Time (min)	% Mobile Phase B	Event
0.00	5	Equilibration
1.00	5	Hold (Elute polar salts)
8.00	95	Linear Gradient
10.00	95	Wash
10.10	5	Re-equilibration

Mass Spectrometry Interpretation

- [M+H]
 - : Observed at m/z 237.14.
- Fragmentation (MS/MS):
 - Loss of Amide: Fragmentation of the C-C bond often yields the carbocation [Ph(F)-CH-Piperidine]
 - Piperidine Ring: Characteristic fragments at m/z 86 (piperidine ring cleavage).

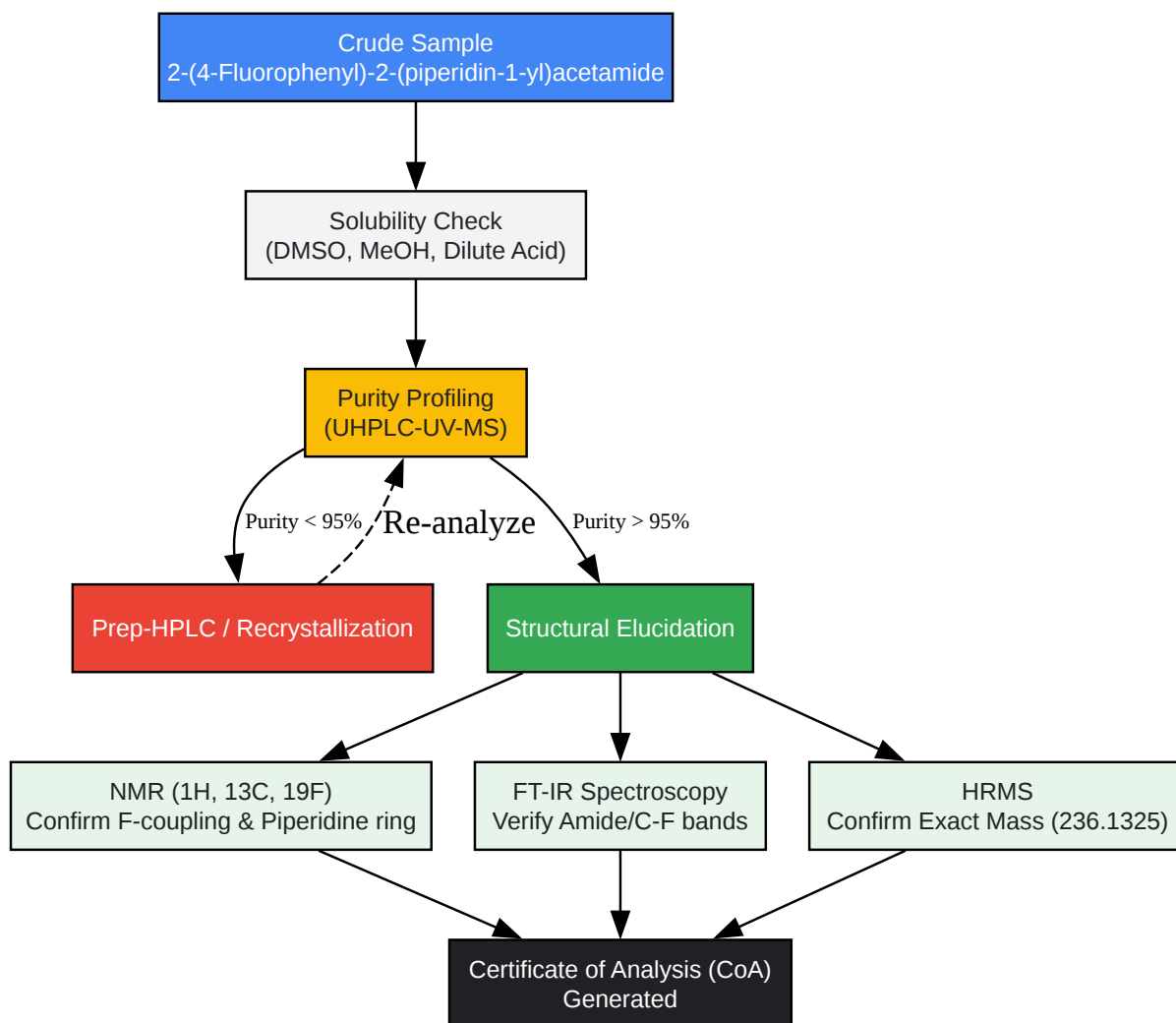
Solid-State Characterization: IR & Melting Point

Objective: Rapid verification of functional groups and solid-state form.

- FT-IR (ATR):
 - 3350 & 3180 cm
: N-H stretching (Primary amide, doublet).
 - 1680 cm
: C=O stretching (Amide I band).
 - 1220 cm
: C-F stretching (Strong, diagnostic).
 - 2800–2950 cm
: C-H stretching (Aliphatic piperidine).

Analytical Workflow Diagram

This diagram illustrates the logical flow from crude synthesis to validated characterization, ensuring no critical quality attribute is overlooked.



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Caption: Step-by-step decision tree for the isolation and validation of the target acetamide derivative.

References

- Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. 8th Ed. Wiley, 2014. (Standard reference for C-F coupling constants and amide shifts).
- Aliabadi, A., et al. "2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation." [6] Iran J Pharm Res, 2013.

- Nayak, P. S., et al. "Synthesis, Crystal Structure, and Characterization of 2-Phenyl-N-(pyrazin-2-yl)Acetamide." [3] Journal of Crystallography, 2014.
- Agilent Technologies. "Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids." Application Note 5980-1193EN.

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Sources

- [1. researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
- [2. japsonline.com](https://www.japsonline.com) [[japsonline.com](https://www.japsonline.com)]
- [3. researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
- [4. mdpi.com](https://www.mdpi.com) [[mdpi.com](https://www.mdpi.com)]
- [5. researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
- [6. 2-\(4-Fluorophenyl\)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed](https://pubmed.ncbi.nlm.nih.gov) [pubmed.ncbi.nlm.nih.gov]
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